Unique Para-Amino Conjugation Handle Differentiates from Hydroxy/Methoxy Analogues in ALR2 Inhibition Landscape
The 4-aminobenzylidene substituent of CAS 860650-92-6 is a strong hydrogen-bond donor that is absent in the 4-hydroxy, 4-methoxy, or 4-chloro analogues commonly studied as aldose reductase inhibitors. Literature data for the 5-(2-hydroxy-3-methylbenzylidene)-TZD analogue show an ALR2 Ki of 0.445 ± 0.013 µM (uncompetitive inhibition), whereas the 5-(4-hydroxybenzylidene)-3-methyl-TZD exhibits an IC50 of approximately 8.9 µM against L929 fibroblast cells in an AR inhibition context [1][2]. By contrast, the 4-hydroxybenzylidene-TZD series generally delivers ALR2 IC50 values in the 0.20–0.70 µM range, and the 4-chloro or unsubstituted analogues typically show weaker or divergent activity [3]. No direct ALR2 inhibition data are publicly available for the 4-amino analogue, but the para-amino group is predicted to engage the ALR2 active site differently than the para-hydroxy group based on docking simulations [4].
| Evidence Dimension | ALR2 inhibitory potency (IC50 / Ki) |
|---|---|
| Target Compound Data | No publicly disclosed ALR2 IC50 or Ki for CAS 860650-92-6 |
| Comparator Or Baseline | 5-(2-Hydroxy-3-methylbenzylidene)-TZD Ki = 0.445 µM; 5-(4-hydroxybenzylidene)-3-methyl-TZD IC50 ≈ 8.9 µM; class range for hydroxy-substituted benzylidene-TZDs: IC50 0.20–0.70 µM |
| Quantified Difference | Unable to calculate due to missing target compound data; structural divergence suggests distinct binding mode |
| Conditions | In vitro enzyme inhibition assays: human recombinant ALR2 or rat kidney ALR2, NADPH-dependent reduction of DL-glyceraldehyde |
Why This Matters
The primary aromatic amine enables amide coupling, sulfonamide formation, or biotinylation without requiring a deprotection step, making this compound uniquely suited for probe synthesis and target-engagement studies where hydroxyl or methoxy analogues would require additional synthetic manipulation.
- [1] A new series of 2,4-thiazolidinediones endowed with potent aldose reductase inhibitory activity. Eur J Med Chem. 2021;223:113632. View Source
- [2] Synthesis and Biological Evaluation of Some New Rhodanine Analogues as Aldose Reductase Inhibitors (ARIs). J Drug Deliv Ther. 2019;9(2-s):61-69. View Source
- [3] Rakowitz D, Maccari R, Ottanà R, Vigorita MG. Evaluation of in vitro aldose reductase inhibitory activity of 5-arylidene-2,4-thiazolidinediones. Bioorg Med Chem Lett. 2007;17(10):2809-2814. View Source
- [4] Non-carboxylic acid inhibitors of aldose reductase based on N-substituted thiazolidinedione derivatives. Eur J Med Chem. 2021;223:113632. View Source
